1'-(1-Phenylpropan-2-yl)[1,3'-bipyrrolidine]-2',5'-dione
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Overview
Description
1’-(1-Phenylpropan-2-yl)[1,3’-bipyrrolidine]-2’,5’-dione is a complex organic compound with a unique structure that includes a bipyrrolidine core and a phenylpropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(1-Phenylpropan-2-yl)[1,3’-bipyrrolidine]-2’,5’-dione typically involves multi-step organic reactions. One common method includes the reaction of phenylpropan-2-yl bromide with 1,3’-bipyrrolidine under basic conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and bases like sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1’-(1-Phenylpropan-2-yl)[1,3’-bipyrrolidine]-2’,5’-dione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the phenylpropan-2-yl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
1’-(1-Phenylpropan-2-yl)[1,3’-bipyrrolidine]-2’,5’-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1’-(1-Phenylpropan-2-yl)[1,3’-bipyrrolidine]-2’,5’-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid
- 1-Phenyl-2-propanyl acetate
- 1-(1-Phenyl-2-propanyl)pyrrolidine
Uniqueness
1’-(1-Phenylpropan-2-yl)[1,3’-bipyrrolidine]-2’,5’-dione is unique due to its bipyrrolidine core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
89143-23-7 |
---|---|
Molecular Formula |
C17H22N2O2 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
1-(1-phenylpropan-2-yl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H22N2O2/c1-13(11-14-7-3-2-4-8-14)19-16(20)12-15(17(19)21)18-9-5-6-10-18/h2-4,7-8,13,15H,5-6,9-12H2,1H3 |
InChI Key |
QJVSGIBQYOUMLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)N2C(=O)CC(C2=O)N3CCCC3 |
Origin of Product |
United States |
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